molecular formula C12H15NO B8770447 5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine CAS No. 88593-63-9

5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8770447
CAS RN: 88593-63-9
M. Wt: 189.25 g/mol
InChI Key: YHOOHZTUBROZFM-UHFFFAOYSA-N
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Patent
US04382942

Procedure details

A solution of 11 g of the product of Step C in 110 ml of n-butanol and 11 g of potassium hydroxide was heated for 6 hours at 120° C. and the mixture was cooled and diluted with water. The mixture was extracted with ethyl acetate and the organic phase was washed with aqueous saturated sodium chloride solution, dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with a 6-3-1 chloroform-acetone-triethylamine mixture. The distilled fraction residue was taken up in methylene chloride and the solution was filtered and evaporated to dryness under reduced pressure to obtain 8 g of 3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine.
Name
product
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:10][N:11](C(OCC)=O)[CH2:12][CH2:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.[OH-].[K+]>C(O)CCC.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:10][NH:11][CH2:12][CH2:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
11 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1CN(CCC1)C(=O)OCC
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
110 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with aqueous saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with a 6-3-1 chloroform-acetone-triethylamine mixture
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.